1-(Trifluoromethyl)naphthalene-5-acetonitrile
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Overview
Description
1-(Trifluoromethyl)naphthalene-5-acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the 5-position.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of a trifluoromethyl group to the naphthalene ring, followed by the addition of an acetonitrile group. One common synthetic route involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of polar solvents to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize advanced catalytic systems to enhance the efficiency and selectivity of the trifluoromethylation and subsequent acetonitrile addition steps .
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized naphthalene derivatives .
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetonitrile group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-5-acetonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, resulting in different chemical properties and applications.
2-(Trifluoromethyl)naphthalene: The trifluoromethyl group is positioned differently on the naphthalene ring, leading to variations in reactivity and biological activity.
1-(Trifluoromethyl)benzene: A simpler aromatic compound with different chemical and physical properties compared to the naphthalene derivatives.
Properties
Molecular Formula |
C13H8F3N |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-6-2-4-10-9(7-8-17)3-1-5-11(10)12/h1-6H,7H2 |
InChI Key |
RMOHXXUZRZHQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC#N |
Origin of Product |
United States |
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